

# Application Notes & Protocols for Studying the Post-Antibiotic Effect (PAE) of Ceftazidime

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## Compound of Interest

Compound Name: Ceftazidime (hydrate)

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro determination of the post-antibiotic effect (PAE) of Ceftazidime. The PAE is the phenomenon of suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. Understanding the PAE of Ceftazidime is crucial for optimizing dosing regimens and predicting its efficacy against susceptible pathogens.

## Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is a key pharmacodynamic parameter that describes the delayed regrowth of bacteria following exposure to an antimicrobial. For  $\beta$ -lactam antibiotics like Ceftazidime, the PAE is an important characteristic that can influence the dosing schedule. A longer PAE may allow for less frequent dosing intervals without compromising therapeutic efficacy. The duration of the PAE can be influenced by several factors, including the bacterial species, the concentration of the antibiotic, and the duration of exposure.

## In Vitro PAE Determination Protocol for Ceftazidime

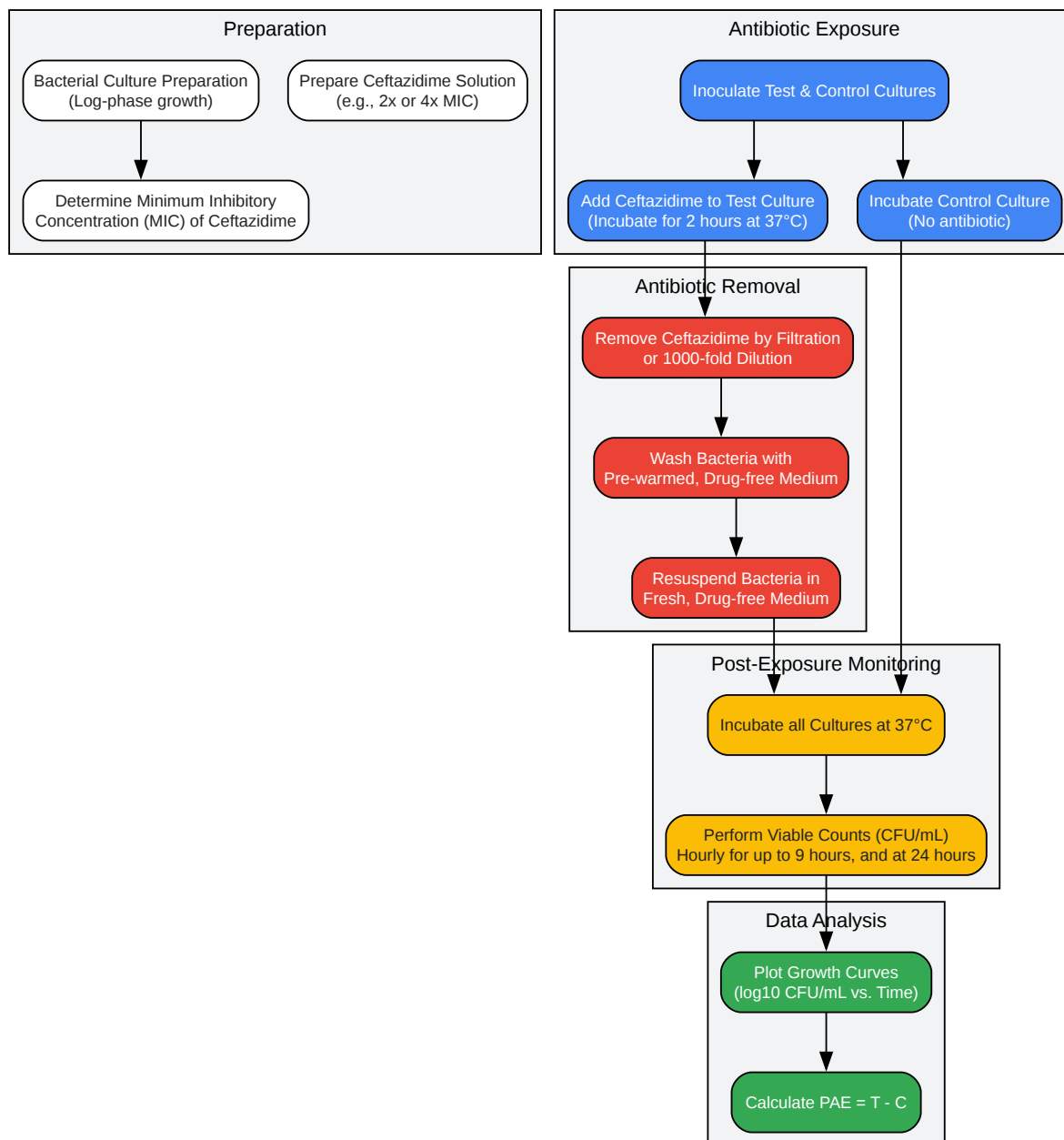
This protocol outlines the steps for determining the in vitro PAE of Ceftazidime against a target bacterial strain.

## Materials

- Bacterial Strains: Log-phase cultures of test organisms (e.g., *Pseudomonas aeruginosa*, ESBL-producing *Escherichia coli*, or *Klebsiella pneumoniae*).<sup>[1][2]</sup> Control strains such as ATCC 25922 (*E. coli*) and ATCC 13883 (*K. pneumoniae*) should be included.<sup>[1][2]</sup>
- Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Nutrient Agar plates.
- Ceftazidime: Analytical grade powder.
- Equipment: Shaking incubator (37°C), spectrophotometer, sterile filtration apparatus (0.45 µm pore size), centrifuge, sterile tubes, and pipettes.

## Experimental Procedure

The workflow for determining the in vitro PAE of Ceftazidime is depicted below.



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**Figure 1:** Experimental workflow for in vitro PAE determination.

## Detailed Method

- MIC Determination: The Minimum Inhibitory Concentration (MIC) of Ceftazidime for the test organism should be determined using a standardized microdilution method prior to the PAE experiment.
- Bacterial Culture Preparation: Prepare an overnight culture of the test organism in CAMHB. Dilute the overnight culture in fresh, pre-warmed CAMHB and incubate at 37°C with shaking until it reaches the logarithmic phase of growth (approximately  $10^6$  to  $10^7$  CFU/mL).
- Antibiotic Exposure:
  - Prepare two cultures: a test culture and an untreated control culture.
  - Add Ceftazidime to the test culture at a concentration of 2x or 4x the MIC.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Incubate both cultures for 2 hours at 37°C with shaking.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Antibiotic Removal:
  - Filtration Method: Filter the test culture through a 0.45 µm membrane filter. Wash the filter with 10 mL of pre-warmed, drug-free medium twice to remove any residual antibiotic. Resuspend the bacteria in 20 mL of pre-warmed, drug-free medium.[\[1\]](#)
  - Dilution Method: Alternatively, rapidly dilute the culture 1000-fold to eliminate the antibiotic. [\[4\]](#)[\[5\]](#)
- Post-Exposure Monitoring:
  - Incubate the resuspended test culture and the control culture at 37°C.
  - Determine the number of viable bacteria (CFU/mL) by plating serial dilutions on nutrient agar. Samples should be taken immediately after antibiotic removal (time 0) and then hourly for up to 9 hours, with a final count at 24 hours.[\[1\]](#)
- PAE Calculation:
  - The PAE is calculated using the formula:  $PAE = T - C$

- T is the time required for the viable count in the test culture to increase by 1 log<sub>10</sub> CFU/mL above the count observed immediately after antibiotic removal.
- C is the time required for the viable count in the untreated control culture to increase by 1 log<sub>10</sub> CFU/mL above its initial count at time 0.

## Data Presentation

Quantitative data from PAE studies should be summarized in clear and concise tables to allow for easy comparison of results across different bacterial strains and experimental conditions.

## Example Data Tables

Table 1: In Vitro Post-Antibiotic Effect (PAE) of Ceftazidime Against Various Bacterial Strains.

Bacterial Strain	Ceftazidime Concentration (x MIC)	Mean PAE (hours) ± SD	Reference
P. cepacia (8 sensitive isolates)	MIC	1.35	[4][5]
E. coli (ESBL-producing)	2x	Similar to K. pneumoniae	[1][2]
K. pneumoniae (ESBL-producing)	2x	Similar results across strains	[1][2]
E. coli ATCC 25922 (ESBL-negative)	2x	Different from ESBL-producers	[1]
K. pneumoniae ATCC 13883 (ESBL-negative)	2x	Different from ESBL-producers	[1]

Table 2: In Vivo Post-Antibiotic Effect (PAE) of Ceftazidime-Avibactam in a Neutropenic Mouse Thigh Infection Model with P. aeruginosa.

Strain	Ceftazidime Target (x MIC)	Avibactam Target (mg/L)	Mean PAE (hours)	Reference
Strain 7	0.25	4	-0.47	[6]
Strain 7	0.25	1	-1.15	[6]
Strain 19	1	4	>1.13	[6]
Strain 19	0.25	4	0.35	[6]
Strain 19	1	1	0.88	[6]
Strain 19	0.25	1	-0.68	[6]

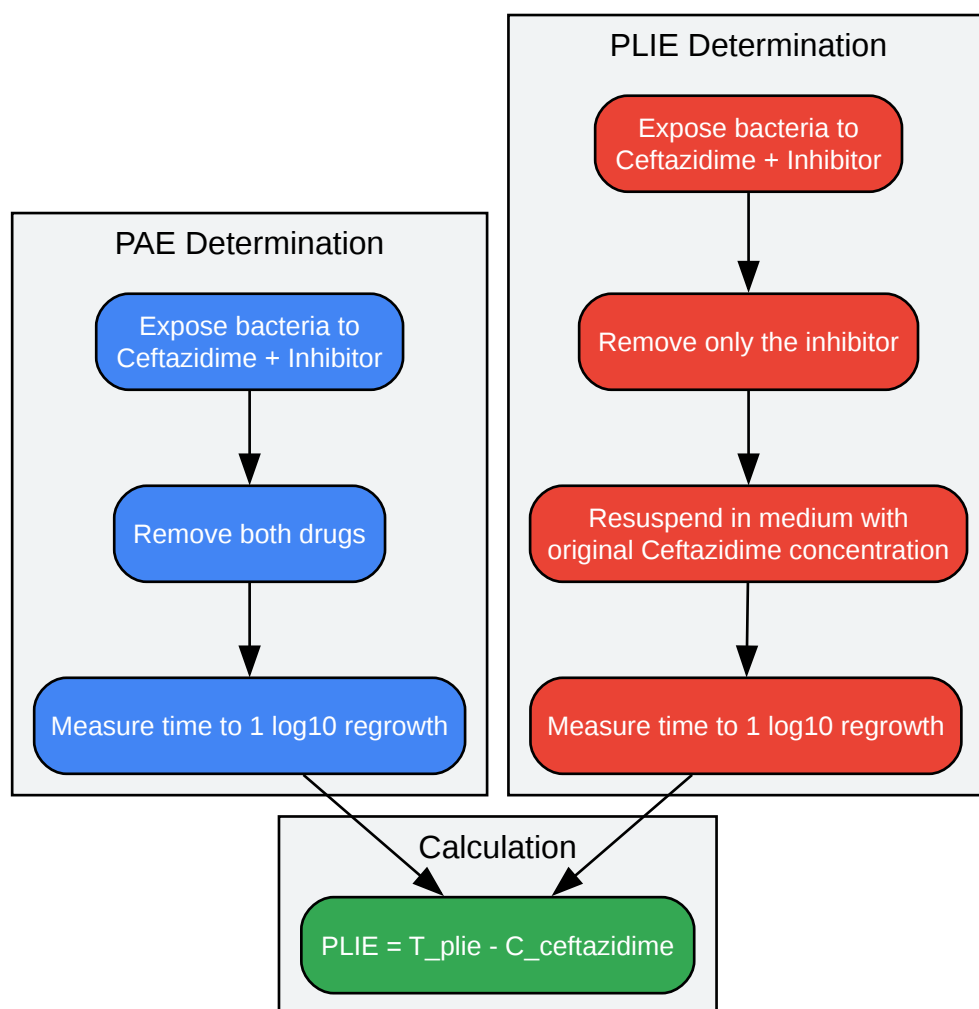
Note: Negative PAE values in the in vivo model were attributed to a 'burst' of rapid bacterial growth after drug concentrations fell below target values.[6][7]

## Considerations for PAE Studies with Ceftazidime Combinations

When studying Ceftazidime in combination with a  $\beta$ -lactamase inhibitor such as avibactam or sulbactam, the post- $\beta$ -lactamase inhibitor effect (PLIE) should also be determined.

### PLIE Determination

The PLIE is a measure of the persistent inhibition of  $\beta$ -lactamase after the removal of the inhibitor.



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**Figure 2:** Logical relationship for PLIE determination.

The experimental setup for PLIE is similar to that for PAE, with a key difference after the initial 2-hour exposure to the Ceftazidime-inhibitor combination.<sup>[1][2]</sup> The bacteria are resuspended in a medium containing the same concentration of Ceftazidime as was present during the initial exposure, but without the inhibitor.<sup>[1][2]</sup> The PLIE is then calculated as  $T - C$ , where  $T$  is the time for a 1 log10 increase in CFU/mL in the test culture, and  $C$  is the time for a similar increase in a control culture exposed only to Ceftazidime from the beginning.<sup>[1]</sup>

Studies have shown that for some combinations, such as Ceftazidime-avibactam, a substantial PAE may not be observed, but a measurable PLIE might be present depending on the bacterial strain and the specific  $\beta$ -lactamase produced.<sup>[8]</sup> For instance, a PLIE of 1.9 hours was

observed for Ceftazidime-avibactam against a *Klebsiella pneumoniae* strain producing KPC-2  $\beta$ -lactamase.[8]

## Conclusion

The protocol described provides a robust framework for the in vitro evaluation of the post-antibiotic effect of Ceftazidime. Consistent and accurate determination of the PAE is essential for understanding the pharmacodynamic properties of this important antibiotic and for guiding its effective clinical use, both as a single agent and in combination with  $\beta$ -lactamase inhibitors. Researchers should adhere to standardized methodologies to ensure the reproducibility and comparability of their results.

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